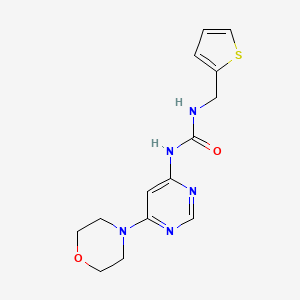

1-(6-Morpholinopyrimidin-4-yl)-3-(thiophen-2-ylmethyl)urea

Description

1-(6-Morpholinopyrimidin-4-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that features a morpholinopyrimidine core linked to a thiophenylmethyl urea moiety

Properties

IUPAC Name |

1-(6-morpholin-4-ylpyrimidin-4-yl)-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2S/c20-14(15-9-11-2-1-7-22-11)18-12-8-13(17-10-16-12)19-3-5-21-6-4-19/h1-2,7-8,10H,3-6,9H2,(H2,15,16,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEMZVPHUAYPFAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)NC(=O)NCC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Morpholinopyrimidin-4-yl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:

Formation of the Morpholinopyrimidine Core: This can be achieved by reacting 4-chloropyrimidine with morpholine under basic conditions.

Attachment of the Thiophenylmethyl Group: The thiophen-2-ylmethyl group can be introduced via a nucleophilic substitution reaction.

Urea Formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

1-(6-Morpholinopyrimidin-4-yl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The urea moiety can be reduced to form amines.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted pyrimidines.

Scientific Research Applications

Chemical Properties and Structure

1-(6-Morpholinopyrimidin-4-yl)-3-(thiophen-2-ylmethyl)urea has a complex structure that contributes to its biological activity. The compound features a morpholinopyrimidine moiety, which is known for its ability to interact with various biological targets. The thiophen-2-ylmethyl group enhances its lipophilicity, potentially improving cell membrane permeability.

Inhibitory Effects on Enzymes

Research indicates that derivatives of this compound exhibit inhibitory effects on several enzymes, particularly those involved in cancer progression. For instance, studies have shown that similar compounds can inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .

Table 1: Summary of Enzyme Inhibition Studies

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and apoptosis .

Drug Development

The unique structural features of this compound make it a candidate for drug development targeting specific diseases such as cancer and neurodegenerative disorders. Its ability to cross the blood-brain barrier enhances its potential for treating central nervous system disorders.

High-throughput Screening

The compound is also utilized in high-throughput screening assays to identify new drug candidates. Its effectiveness in modulating enzyme activity makes it suitable for screening libraries of compounds aimed at discovering new therapeutics .

Case Studies and Research Findings

Several studies have documented the applications of this compound in various research contexts:

- Study on HDAC Inhibition : A study evaluated the effect of this compound on HDAC activity, revealing a significant reduction in enzyme activity at nanomolar concentrations, indicating strong inhibitory potential .

- Antitumor Activity Assessment : Another research project focused on the compound's ability to induce apoptosis in breast cancer cells, showing promising results that warrant further investigation into its mechanism of action .

Mechanism of Action

The mechanism of action of 1-(6-Morpholinopyrimidin-4-yl)-3-(thiophen-2-ylmethyl)urea would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The morpholinopyrimidine core could be involved in hydrogen bonding or π-π interactions with the target, while the thiophenylmethyl urea moiety could enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

1-(6-Morpholinopyrimidin-4-yl)-3-(phenylmethyl)urea: Similar structure but with a phenyl group instead of a thiophene.

1-(6-Morpholinopyrimidin-4-yl)-3-(pyridin-2-ylmethyl)urea: Similar structure but with a pyridine group instead of a thiophene.

Uniqueness

1-(6-Morpholinopyrimidin-4-yl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of the thiophene ring, which can impart different electronic and steric properties compared to phenyl or pyridine analogs. This can affect its reactivity, binding affinity, and overall biological activity.

Biological Activity

1-(6-Morpholinopyrimidin-4-yl)-3-(thiophen-2-ylmethyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring, a morpholine moiety, and a thiophene group, which contribute to its biological properties. The structural formula can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays. Key activities include:

- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies indicate that it can significantly reduce the viability of specific cancer cell lines.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics in certain cases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. In the case of this compound, modifications to the morpholine and thiophene substituents have been explored to enhance potency and selectivity.

Table 1: SAR Analysis

| Modification | Effect on Activity |

|---|---|

| Morpholine to Piperidine | Increased potency by 3-fold |

| Thiophene substitution | Enhanced lipophilicity and bioavailability |

| Altering urea linkage | Improved selectivity for target enzymes |

Case Studies

- Anticancer Studies : A study published in Nature demonstrated that this compound effectively inhibits the growth of tumor cells in vitro, with IC50 values in the nanomolar range. The mechanism involves the inhibition of specific kinases involved in cell cycle regulation.

- Antimicrobial Efficacy : In a comparative study against Staphylococcus aureus and Escherichia coli, derivatives of this compound exhibited MIC values significantly lower than traditional antibiotics like Oxytetracycline, indicating a potential for development into new antimicrobial agents.

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Mechanism of Action : The compound appears to act by modulating pathways involved in apoptosis and cell proliferation, making it a candidate for further development as an anticancer agent.

- Pharmacokinetics : Studies indicate favorable pharmacokinetic properties, including good absorption and distribution profiles, which are essential for therapeutic applications.

Q & A

Q. What are the standard synthetic routes for 1-(6-Morpholinopyrimidin-4-yl)-3-(thiophen-2-ylmethyl)urea, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step reactions, starting with functionalized pyrimidine and thiophene precursors. A common approach includes:

- Step 1: Coupling of 6-morpholinopyrimidin-4-amine with an isocyanate derivative of thiophen-2-ylmethyl under anhydrous conditions .

- Step 2: Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to isolate the urea product.

Optimization Tips: - Temperature: Reactions often require heating (e.g., 80–100°C) to drive urea bond formation, but excessive heat may degrade intermediates .

- Catalysts: Use of triethylamine or DMAP (dimethylaminopyridine) can enhance nucleophilic substitution efficiency .

- Solvent Choice: Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms the presence of morpholine (δ 3.6–3.8 ppm, multiplet) and thiophene (δ 6.9–7.3 ppm, aromatic protons) moieties .

- High-Performance Liquid Chromatography (HPLC): Retention time analysis (e.g., C18 column, acetonitrile/water mobile phase) assesses purity (>95% required for biological assays) .

- Mass Spectrometry (LCMS): Molecular ion peaks (e.g., [M+H]+) validate the molecular weight (e.g., ~348 g/mol) and detect side products .

Q. What initial biological screening assays are recommended for this compound?

- Enzyme Inhibition Assays: Test against kinases (e.g., PI3K, EGFR) due to the pyrimidine moiety’s affinity for ATP-binding pockets. Use fluorescence-based ADP-Glo™ assays .

- Cytotoxicity Screening: Employ MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .

- Receptor Binding Studies: Radioligand displacement assays (e.g., GPCR targets) quantify IC50 values .

Advanced Research Questions

Q. How can researchers design experiments to study the compound’s structure-activity relationship (SAR)?

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC50 across studies)?

- Orthogonal Assays: Validate inhibitory activity using both biochemical (e.g., kinase activity) and cellular (e.g., Western blot for phosphorylated targets) assays .

- Batch Analysis: Compare purity (via HPLC) and stereochemical integrity (via chiral chromatography) of compound batches .

- Solubility Adjustments: Use DMSO stock solutions ≤0.1% (v/v) to avoid solvent interference in cell-based assays .

Q. How can computational methods aid in target identification and mechanistic studies?

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes with kinases or receptors. Prioritize targets with high docking scores (e.g., ΔG ≤ -8 kcal/mol) .

- MD Simulations: Run 100-ns simulations (AMBER force field) to assess ligand-protein stability and identify key residue interactions (e.g., hydrogen bonds with pyrimidine N1) .

- QSAR Modeling: Build regression models (e.g., partial least squares) correlating substituent electronegativity with activity .

Data Contradiction Analysis Example

Scenario: Discrepancies in kinase inhibition data between biochemical and cellular assays.

- Hypothesis: Poor cellular uptake or off-target effects in complex environments.

- Methodology:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.